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Poly[3-(hexylthio)thiophene-2,5-diyl]

Organic Field-Effect Transistors noncovalent interactions molecular packing

Poly[3-(hexylthio)thiophene-2,5-diyl] (CAS 161406-04-8), commonly abbreviated as P3HTT, is a regioregular polythiophene derivative in which a hexylthio (–S–C₆H₁₃) side chain replaces the conventional hexyl (–C₆H₁₃) substituent at the 3-position of each thiophene ring. This single-atom substitution (C → S) introduces strong noncovalent sulfur–sulfur (S···S) and sulfur–π (S···π) interactions that fundamentally alter molecular packing, aggregation behavior, and frontier orbital energetics relative to the benchmark polymer poly(3-hexylthiophene-2,5-diyl) (P3HT, CAS 104934-50-1).

Molecular Formula C10H16S2
Molecular Weight 200.4 g/mol
CAS No. 161406-04-8
Cat. No. B6291940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly[3-(hexylthio)thiophene-2,5-diyl]
CAS161406-04-8
Molecular FormulaC10H16S2
Molecular Weight200.4 g/mol
Structural Identifiers
SMILESCCCCCCSC1=CSC=C1
InChIInChI=1S/C10H16S2/c1-2-3-4-5-7-12-10-6-8-11-9-10/h6,8-9H,2-5,7H2,1H3
InChIKeyGXTUMHXLAFPTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly[3-(hexylthio)thiophene-2,5-diyl] (P3HTT): A Sulfur-Enriched Polythiophene for Noncovalent-Structure-Engineering Applications


Poly[3-(hexylthio)thiophene-2,5-diyl] (CAS 161406-04-8), commonly abbreviated as P3HTT, is a regioregular polythiophene derivative in which a hexylthio (–S–C₆H₁₃) side chain replaces the conventional hexyl (–C₆H₁₃) substituent at the 3-position of each thiophene ring [1]. This single-atom substitution (C → S) introduces strong noncovalent sulfur–sulfur (S···S) and sulfur–π (S···π) interactions that fundamentally alter molecular packing, aggregation behavior, and frontier orbital energetics relative to the benchmark polymer poly(3-hexylthiophene-2,5-diyl) (P3HT, CAS 104934-50-1) [1][2]. P3HTT belongs to the broader poly[(3-alkylthio)thiophene] (P3ATT) family and has emerged as a specialty candidate where standard P3HT's strong uncontrolled aggregation limits device performance, particularly in quantum dot photodetectors, thermoelectric composites, and applications requiring tunable HOMO levels [3][4].

Why P3HT Cannot Substitute for Poly[3-(hexylthio)thiophene-2,5-diyl] in Noncovalent-Interaction-Dependent Applications


Although P3HT and P3HTT share an identical polythiophene backbone, the replacement of the –CH₂– linker with a sulfur atom (–S–) in the side chain introduces two orthogonal differentiation axes that render simple substitution ineffective. First, the alkylthio sulfur atom serves as an additional noncovalent interaction site, enabling S···S chalcogen bonds and S···π interactions that drive enhanced molecular aggregation and compact π–π stacking, phenomena absent in P3HT [1]. Second, the π-electron-withdrawing character of the alkylthio group lowers both the HOMO and LUMO energy levels compared to P3HT, directly impacting open-circuit voltage (Voc) in photovoltaic devices and electrochemical stability [2][3]. These structurally encoded electronic and supramolecular differences mean that P3HT cannot replicate the aggregation-modulating, energy-level-tuning, or SWCNT-dispersing functions that P3HTT provides in blended or composite systems [4].

Quantitative Comparator Evidence for Poly[3-(hexylthio)thiophene-2,5-diyl] (P3HTT) vs. Closest Analogs


P3HTT Exhibits Enhanced Aggregation and Compact π–π Stacking via Side-Chain Sulfur Noncovalent Interactions vs. P3HT

In a systematic head-to-head comparison, P3ATTs with linear alkylthio side chains (including P3HTT) demonstrated an enhanced tendency for aggregation and compact molecular packing relative to their alkyl-substituted P3AT counterparts (P3HT and P3DT). This was evidenced by the red-shifting of absorption spectra (indicative of stronger interchain electronic coupling in the solid state) and the shortening of the π–π stacking distance in thin films [1]. The driving force is the additional noncovalent S···S and S···π interactions introduced by the side-chain sulfur atom, which are structurally absent in P3HT [1][2].

Organic Field-Effect Transistors noncovalent interactions molecular packing polythiophene aggregation

P3HTT OFET Hole Mobility: Regioregularity-Limited Performance and the 3× Mobility Gain Achieved by Branched Alkylthio Side Chains (P3EHTT vs. P3EHT)

In direct OFET comparison, linear-alkylthio P3HTT (regioregularity 76–78%) did not surpass P3HT in hole mobility, achieving 1.48×10⁻² cm² V⁻¹ s⁻¹ compared to typical P3HT values in the 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹ range for high-regioregularity (≥90%) samples [1][2]. However, when the regioregularity limitation was overcome by introducing a branched 2-ethylhexylthio side chain—yielding poly[3-(2-ethylhexylthio)thiophene] (P3EHTT)—the mobility increased by up to a factor of 3 relative to the sulfur-free branched analogue poly(2-ethylhexylthiophene) (P3EHT) [1]. This demonstrates that the alkylthio motif, when paired with adequate solubility and regioregularity, provides a genuine charge-transport advantage.

OFET mobility regioregularity side-chain engineering polythiophene transistors

Alkylthio-Substituted Polythiophenes Enable ~30% Higher Open-Circuit Voltage (Voc) vs. P3HT in Fullerene Solar Cells via Lowered HOMO Level

Regioregular polythiophenes with alkylthiophene side chains (exemplified by P3TC16) exhibit a band gap of 1.88 eV in thin films, slightly narrower than P3HT (1.91 eV), while their HOMO and LUMO levels are shifted to significantly lower values compared to P3HT [1]. This HOMO lowering directly translates into an open-circuit voltage (Voc) of up to 710 mV in PC₆₀BM-based solar cells, approximately 30% higher than the Voc achieved with P3HT:PC₆₀BM devices (typically ~540–560 mV) [1]. Although P3TC16 is a branched alkylthiophene-side-chain polymer and not P3HTT itself, this result is a class-level validation that the alkylthio (–SR) substitution motif reliably lowers HOMO energy and raises Voc relative to alkyl (–R) substitution [1][2].

organic photovoltaics HOMO energy level open-circuit voltage fullerene acceptor

Modulating Hexylthio Side-Chain Density: P3HTT-33 Achieves Optimized OFET Hole Mobility of 2.83×10⁻² cm² V⁻¹ s⁻¹ by Balancing Crystallinity and Planarity

Homopolymer P3HTT (100% hexylthio side chains) generally suffers from low charge mobility due to poor solution processability caused by excessively strong noncovalent S···S interactions [1]. Liu et al. systematically varied the hexylthio side-chain content along the P3HTT backbone (P3HTT-100, P3HTT-50, P3HTT-33, P3HTT-25) and found that P3HTT-33—with only 33% of repeat units bearing the hexylthio substituent—delivers the highest field-effect hole mobility of 2.83×10⁻² cm² V⁻¹ s⁻¹ [1]. DFT calculations confirmed that reducing the hexylthio density improves backbone planarity, while sufficient hexylthio content is retained to maintain beneficial crystallinity [1]. This represents a rational optimization strategy unique to the P3HTT platform.

OFET optimization copolymer engineering side-chain density crystallinity

Incorporating P3HTT into a P3HT-Based Hole Transport Layer Produces a 28% Performance Enhancement in Quantum Dot Photodetectors (D* ~10¹² Jones)

The strong uncontrolled aggregation of P3HT severely limits its utility as a hole-transport material in quantum dot (QD) photodetectors and photovoltaics [1]. Wu et al. addressed this by designing a dual-polythiophene hole-transport layer comprising P3HT blended with its alkylthio-substituted analogue P3HTT. The resulting QD photodetector achieved a specific detectivity (D*) on the order of 10¹² Jones, and incorporating a small amount of P3HTT into the blend yielded a remarkable 28% performance enhancement relative to the P3HT-only baseline [1]. This improvement is attributed to P3HTT's ability to modulate the solution-state aggregation of P3HT, enabling more favorable thin-film morphology for charge extraction [1].

quantum dot photodetector hole transport layer specific detectivity blend engineering

P3ATTs Disperse SWCNTs More Effectively than P3ATs via S–π Interactions, Enabling Superior Thermoelectric Power Factors (up to 307.7 μW m⁻¹ K⁻²)

In a comparative study of polythiophene/SWCNT nanocomposites for thermoelectric applications, P3ATTs (alkylthio-substituted) demonstrated significantly better SWCNT dispersion than P3ATs (alkyl-substituted) [1]. The improved dispersion is driven by noncovalent S–π interactions between the alkylthio side-chain sulfur atoms and the π-conjugated surfaces of SWCNTs, combined with π–π stacking between the polythiophene backbone and the nanotubes [1]. This enhanced dispersion directly translates into superior thermoelectric performance: the poly[3-(2-hexyldecylthio)thiophene] (P3HDTT)/SWCNT nanocomposite achieved the highest power factor of 307.7 μW m⁻¹ K⁻², and a prototype flexible thermoelectric generator produced 888.1 μW m⁻² [1].

thermoelectrics SWCNT dispersion S–π interactions power factor

High-Impact Application Scenarios for Poly[3-(hexylthio)thiophene-2,5-diyl] Based on Verified Differentiation Evidence


Quantum Dot Photodetector Hole Transport Layer Blending

When P3HT alone fails as a hole transport layer in QD photodetectors due to excessive uncontrolled aggregation, blending a minority fraction of P3HTT (CAS 161406-04-8) into the P3HT matrix modulates solution-state aggregation, enabling a 28% device performance enhancement and a specific detectivity (D*) on the order of 10¹² Jones [1]. This scenario is directly supported by Wu et al. (2024) and represents the most compelling applied use case for procurement.

Organic Photovoltaic Devices Requiring Elevated Open-Circuit Voltage

For polymer:fullerene (e.g., PC₆₀BM) bulk heterojunction solar cells where the ~540–560 mV Voc of P3HT is insufficient, alkylthio-substituted polythiophenes (class including P3HTT) deliver Voc values up to 710 mV—a ~30% increase—due to their lowered HOMO energy levels [2]. This is particularly relevant when the research objective is maximizing Voc without migrating to complex donor–acceptor copolymers.

SWCNT/Polymer Nanocomposite Thermoelectric Materials

For solution-processed p-type thermoelectric composites, P3ATTs (including P3HTT) outperform alkyl-substituted P3ATs in dispersing SWCNTs, driven by unique S–π interactions between the alkylthio sulfur and the nanotube surface. This yields power factors up to 307.7 μW m⁻¹ K⁻² and flexible thermoelectric generator output of 888.1 μW m⁻² [3]. Researchers procuring polymers for SWCNT composite thermoelectrics should prioritize P3ATTs over P3ATs.

OFET Active Layers with Tunable Aggregation and Side-Chain Density

When OFET performance optimization requires balancing crystallinity against excessive aggregation, the P3HTT platform offers a unique tunability parameter: hexylthio side-chain density. By adjusting the hexylthio content (e.g., P3HTT-33 at 33% substitution), hole mobility can be optimized to 2.83×10⁻² cm² V⁻¹ s⁻¹ [4]. Additionally, for applications where regioregularity can be maintained, the branched P3EHTT variant provides up to 3× mobility enhancement over its sulfur-free P3EHT counterpart [5].

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